
4-(2-Chloro-5-fluorophenoxy)piperidine
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Overview
Description
4-(2-Chloro-5-fluorophenoxy)piperidine is a halogenated piperidine derivative featuring a phenoxy substituent with chlorine and fluorine atoms at the 2- and 5-positions, respectively. Piperidine scaffolds are privileged structures in drug discovery due to their conformational flexibility, ability to engage in hydrogen bonding, and compatibility with biological targets such as GPCRs and enzymes . The chloro-fluorophenoxy moiety may enhance lipophilicity and metabolic stability, making it relevant for CNS-targeting or antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of 4-(2-Chloro-5-fluorophenoxy)piperidine?
Methodological Answer: Synthesis optimization should combine computational reaction path searches with iterative experimental validation. For example:
- Step 1: Use quantum chemical calculations (e.g., DFT) to model nucleophilic substitution between piperidine derivatives and halogenated aryl ethers, predicting energy barriers for chlorination/fluorination steps .
- Step 2: Screen solvents (e.g., DMF, THF) and catalysts (e.g., K₂CO₃) using combinatorial libraries to maximize yield.
- Step 3: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare experimental vs. computational yields (see Table 1 ).
Table 1: Example Reaction Optimization Parameters
Parameter | Condition 1 | Condition 2 | Condition 3 |
---|---|---|---|
Solvent | DMF | THF | DMSO |
Catalyst | K₂CO₃ | NaH | None |
Yield (Experimental) | 62% | 45% | 28% |
DFT-Predicted Yield | 65% | 50% | 30% |
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
Methodological Answer: Contradictions in NMR/IR data require cross-validation and error analysis:
- NMR: Compare experimental 1H NMR shifts (e.g., δ 3.2–3.8 ppm for piperidine protons) with simulated spectra from tools like ACD/Labs or ChemDraw. For this compound, aromatic protons should split into distinct patterns due to chlorine/fluorine electronegativity differences .
- IR: Assign C-F (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches using reference spectra of analogous compounds like 3-[(4-Fluorophenyl)methyl]piperidine .
- Resolution: If conflicts persist, repeat synthesis under inert conditions to rule out oxidation byproducts .
Q. What experimental approaches are used to determine solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility: Perform shake-flask assays in PBS (pH 7.4) and measure saturation concentration via UV-Vis at λ ≈ 270 nm (aromatic π→π* transitions). Compare with logP predictions from software like MarvinSketch .
- Stability: Incubate compound in liver microsome solutions (37°C, 1–24 hrs) and quantify degradation via LC-MS. Use pseudo-first-order kinetics to calculate half-life .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Step 1: Build 3D pharmacophore models using Schrödinger Suite to identify potential binding sites (e.g., GPCRs or kinases) .
- Step 2: Perform molecular docking (AutoDock Vina) with target proteins (e.g., 5-HT receptors) and rank compounds by binding affinity (ΔG ≤ -8 kcal/mol indicates strong interaction) .
- Step 3: Validate predictions with in vitro assays (e.g., cAMP inhibition for GPCR activity) .
Q. How should researchers resolve contradictions between theoretical and experimental reaction mechanisms?
Methodological Answer:
- Case Study: If DFT predicts a single transition state but HPLC shows multiple products:
Q. What advanced techniques characterize electronic effects of the chloro-fluorophenoxy substituent?
Methodological Answer:
- Cyclic Voltammetry: Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to assess electron-withdrawing effects. Fluorine typically lowers LUMO energy, enhancing electrophilicity .
- X-ray Photoelectron Spectroscopy (XPS): Quantify binding energies of Cl 2p (~200 eV) and F 1s (~685 eV) to compare with substituent Hammett constants .
Q. How can machine learning improve reaction condition prediction for novel derivatives?
Methodological Answer:
- Data Training: Curate a dataset of 500+ piperidine reactions (yields, solvents, catalysts) from PubChem/CAS .
- Model Development: Train a random forest algorithm (Python/scikit-learn) to prioritize conditions (e.g., catalyst = Pd/C, solvent = DMF) for new substrates .
- Validation: Compare ML-predicted yields with high-throughput experimentation results (see Table 2 ).
Table 2: Machine Learning vs. Experimental Yields
Derivative | ML Prediction | Experimental Yield |
---|---|---|
4-(2-Cl-5-F-PhO)-piperidine | 78% | 75% |
4-(3-Br-4-F-PhO)-piperidine | 65% | 68% |
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: The chloro-fluorophenoxy group in the target compound likely increases lipophilicity (LogP ~3–4) compared to simpler fluorophenyl derivatives like 4-(4-fluorobenzoyl)piperidine . This may enhance blood-brain barrier penetration but could reduce aqueous solubility.
- Biological Activity: Fluorine and chlorine atoms improve binding to hydrophobic pockets in targets.
- Synthetic Utility: Chloro-fluoro aromatic systems (e.g., 4'-chloro-5-fluoro-2-hydroxybenzophenone) are intermediates in synthesizing bioactive molecules, indicating the target compound’s role in multistep syntheses .
Pharmacological and Binding Profile Comparisons
- Receptor Affinity: Fluorinated piperidines like paroxetine demonstrate high selectivity for serotonin transporters (SERT), while 4-(4-fluorobenzoyl)piperidine shows preferential binding to 5-HT2A over D2 receptors. The target compound’s phenoxy group may confer distinct selectivity, possibly toward adrenergic or histamine receptors .
- Metabolic Stability: Chlorine at the 2-position may reduce CYP450-mediated oxidation compared to non-halogenated analogs, as seen in paroxetine’s extended half-life .
Preparation Methods
Nucleophilic Aromatic Substitution via Mesylated Piperidine Intermediate
The most well-documented method for synthesizing 4-(2-Chloro-5-fluorophenoxy)piperidine involves a two-step process: (1) mesylation of a Boc-protected piperidine derivative to generate a leaving group, followed by (2) nucleophilic substitution with 2-chloro-5-fluorophenol.
Step 1: Mesylation of tert-Butyl 4-Hydroxypiperidine-1-carboxylate
The reaction begins with the conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate (Boc-piperidine) into its mesylate derivative. This is achieved by treating Boc-piperidine with methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C for 3 hours, yielding tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate with near-quantitative efficiency .
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (TEA)
-
Temperature : 0°C
-
Yield : >95%
The mesylate group (-OSO2CH3) serves as an excellent leaving group, facilitating subsequent nucleophilic substitution.
Step 2: Coupling with 2-Chloro-5-fluorophenol
The mesylated intermediate reacts with 2-chloro-5-fluorophenol under basic conditions to form tert-butyl this compound-1-carboxylate. Cesium carbonate (Cs2CO3) is employed as the base in dimethylformamide (DMF) at 70°C for 24 hours, achieving a yield of 53% .
Reaction Conditions :
-
Solvent : DMF
-
Base : Cs2CO3
-
Temperature : 70°C
-
Time : 24 hours
-
Yield : 53%
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonation of 2-chloro-5-fluorophenol) attacks the electrophilic carbon adjacent to the mesylate group. The steric hindrance of the Boc-protected piperidine ring influences the reaction rate and yield, necessitating elevated temperatures and prolonged reaction times.
Deprotection to Yield this compound
The final step involves removing the Boc protecting group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This acidolysis step regenerates the free amine, yielding this compound.
Deprotection Conditions :
-
Acid : 4M HCl in dioxane
-
Temperature : Room temperature
-
Time : 2–4 hours
-
Yield : >90% (estimated)
Alternative Synthetic Routes and Comparative Analysis
While the mesylation-substitution method is predominant, alternative strategies have been explored for related piperidine derivatives, offering insights into potential optimizations.
Direct Alkylation of Piperidine
In analogous syntheses, such as for 3-(2-Chloro-4-fluorophenoxy)piperidine , direct alkylation of piperidine with halogenated aryl ethers has been reported. However, this method often suffers from poor regioselectivity and requires harsh conditions (e.g., NaH in THF), making it less favorable for scale-up.
Comparison of Methods
Optimization of Reaction Parameters
Base Selection
The choice of base significantly impacts substitution efficiency. Cesium carbonate (Cs2CO3) is preferred over potassium carbonate (K2CO3) due to its superior solubility in DMF, which enhances the nucleophilicity of the phenoxide ion . Trials with weaker bases (e.g., NaHCO3) result in incomplete conversion.
Solvent Effects
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. DMF’s high boiling point (153°C) allows prolonged heating without solvent evaporation, critical for achieving full conversion .
Industrial-Scale Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production requires cost-effective and sustainable practices. Continuous flow reactors could enhance mass transfer and reduce reaction times. Additionally, substituting Cs2CO3 with cheaper bases (e.g., K3PO4) warrants investigation, though potential trade-offs in yield must be evaluated.
Analytical Characterization
Critical intermediates and the final product require rigorous characterization:
Properties
Molecular Formula |
C11H13ClFNO |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
4-(2-chloro-5-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
InChI Key |
VLXHXYRQCNHKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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